molecular formula C15H18N6O B10895421 2-(1H-benzotriazol-1-yl)-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]acetamide

2-(1H-benzotriazol-1-yl)-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]acetamide

Cat. No.: B10895421
M. Wt: 298.34 g/mol
InChI Key: DTCCQUISUJGWQZ-UHFFFAOYSA-N
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Description

    Reagents: Pyrazole precursor, coupling agent (e.g., EDC, HATU)

    Conditions: Room temperature, inert atmosphere

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazole moiety, which is then coupled with an acetamide derivative. The pyrazole ring is introduced through a subsequent reaction involving a suitable pyrazole precursor.

  • Step 1: Preparation of Benzotriazole Moiety

      Reagents: Benzotriazole, acetic anhydride

      Conditions: Reflux in acetic anhydride

  • Step 2: Coupling with Acetamide Derivative

      Reagents: Benzotriazole derivative, acetamide

      Conditions: Catalytic amount of acid or base, solvent such as dichloromethane

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzotriazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The acetamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic conditions

    Reduction: Lithium aluminum hydride, anhydrous conditions

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO

Major Products

    Oxidation: Oxidized benzotriazole derivatives

    Reduction: Reduced acetamide derivatives

    Substitution: Substituted acetamide derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials with specific properties.

Biology

In biological research, 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals, including corrosion inhibitors, UV stabilizers, and polymer additives.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, while the pyrazole ring can interact with biological macromolecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N~1~-[3-(4-ETHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE
  • 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N~1~-[3-(4-PHENYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE

Uniqueness

The uniqueness of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the pyrazole ring can influence its reactivity and interaction with biological targets, differentiating it from similar compounds.

This detailed overview provides a comprehensive understanding of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]ACETAMIDE, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C15H18N6O

Molecular Weight

298.34 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[3-(4-methylpyrazol-1-yl)propyl]acetamide

InChI

InChI=1S/C15H18N6O/c1-12-9-17-20(10-12)8-4-7-16-15(22)11-21-14-6-3-2-5-13(14)18-19-21/h2-3,5-6,9-10H,4,7-8,11H2,1H3,(H,16,22)

InChI Key

DTCCQUISUJGWQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCCNC(=O)CN2C3=CC=CC=C3N=N2

Origin of Product

United States

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